![molecular formula C19H15N5OS B2925619 5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478077-81-5](/img/structure/B2925619.png)
5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one” is a unique heterocyclic compound. It contains a 1,2,4-triazole scaffold, which is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . This compound has a molecular formula of C19H14N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms. This ring is capable of forming hydrogen bonds and dipole interactions with biological receptors . The compound also contains a thiazolanone ring, which is another type of heterocyclic compound .Scientific Research Applications
Antimicrobial and Antifungal Properties
A significant body of research has been dedicated to exploring the antimicrobial and antifungal activities of thiazol-4-one derivatives. Studies have shown that these compounds exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as against various fungal species like Candida albicans and Aspergillus fumigatus. The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with the bacterial cell wall synthesis or fungal cell membrane integrity, showcasing their potential as leads for developing new antimicrobial agents (Reddy et al., 2010); (Adki et al., 2022).
Anticancer Activity
The anticancer activities of thiazol-4-one derivatives have been evaluated through various in vitro assays, revealing their potential to inhibit the proliferation of different cancer cell lines, including leukemia, CNS cancer, and ovarian cancer. The structural analysis of these compounds has confirmed the absence of possible 4-amino-imino tautomerism, a feature that contributes to their stability and enhances their selective action on certain cancer cell lines. This highlights the promise of thiazol-4-one derivatives as scaffolds for the development of novel anticancer therapies (Kaminskyy et al., 2015).
Anti-Inflammatory Properties
The exploration of anti-inflammatory properties in thiazol-4-one derivatives has unveiled their capacity to modulate inflammatory responses, with some compounds demonstrating activity comparable to or even superior to standard anti-inflammatory drugs like indomethacin. These findings are instrumental in the ongoing search for new anti-inflammatory agents, particularly for conditions where current treatments are inadequate or associated with undesirable side effects (Haroun et al., 2022).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and biological activities. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
(2Z,5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-14-7-9-15(10-8-14)11-17-18(25)24(16-5-3-2-4-6-16)19(26-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUKITCBJOTLHX-BBBBUXBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N/N3C=NN=C3)/S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


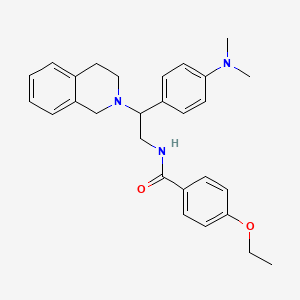
![(6-chloro-4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2925540.png)
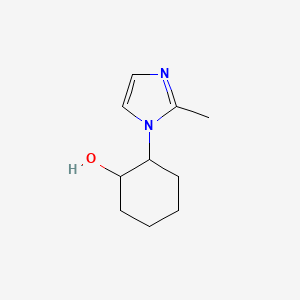
![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)
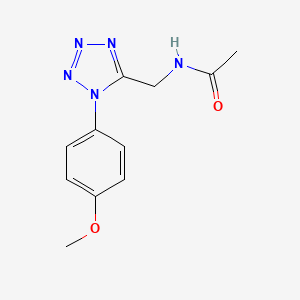
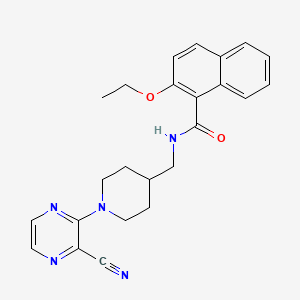

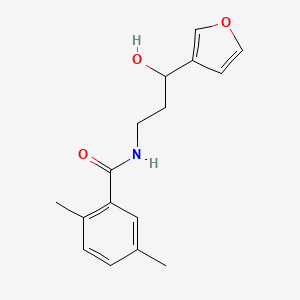
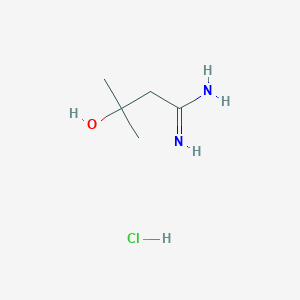
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)